2,4-Dichloro-N,N-diisopropylbenzenesulfonamide
Description
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is an organic compound primarily used in industrial applications as a light stabilizer and preservative. It is known for its ability to enhance the durability of materials against ultraviolet light, making it valuable in the production of polymers, rubber, and coatings .
Properties
IUPAC Name |
2,4-dichloro-N,N-di(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2S/c1-8(2)15(9(3)4)18(16,17)12-6-5-10(13)7-11(12)14/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMXIJPBVMETTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted benzenesulfonamides.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfinamides.
Scientific Research Applications
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biological assays and as a preservative in biological samples.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Mechanism of Action
The mechanism by which 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide exerts its effects involves the interaction with ultraviolet light. The compound absorbs UV light and dissipates the energy as heat, preventing the degradation of the material it is stabilizing. This process involves the formation of excited states and subsequent non-radiative decay, which protects the material from UV-induced damage .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzenesulfonamide
- N,N-Diisopropylbenzenesulfonamide
- 2,4-Dichloro-N,N-dimethylbenzenesulfonamide
Uniqueness
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is unique due to its combination of chlorine atoms and diisopropyl groups, which enhance its stability and effectiveness as a light stabilizer. Compared to similar compounds, it offers better performance in protecting materials from UV degradation and has a broader range of applications in various industries .
Biological Activity
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features two isopropyl groups attached to a dichlorobenzenesulfonamide core. This configuration is essential for its biological interactions.
The biological activity of 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide primarily involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with nuclear receptors such as PPARγ, influencing glucose and lipid metabolism .
Antimicrobial Activity
Research indicates that 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against melanoma and colon cancer cell lines.
- Cell Lines Tested :
- A375 (melanoma)
- HCT116 (colon cancer)
The compound induced apoptosis in these cell lines through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of sulfonamides reported that 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide significantly inhibited the growth of resistant bacterial strains. The study highlighted its potential as an alternative treatment for infections caused by multidrug-resistant organisms.
Case Study 2: Cancer Cell Proliferation
In vitro studies revealed that treatment with varying concentrations of 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide led to a dose-dependent decrease in cell viability in A375 and HCT116 cell lines. The IC50 values were determined to be approximately 25 µM for melanoma cells and 30 µM for colon cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
